Home > Products > Screening Compounds P89805 > N~2~-(aminocarbonyl)-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}glycinamide
N~2~-(aminocarbonyl)-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}glycinamide -

N~2~-(aminocarbonyl)-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}glycinamide

Catalog Number: EVT-5451472
CAS Number:
Molecular Formula: C15H15FN4O3
Molecular Weight: 318.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxy-phenyl)-acetamide (AMG 487) []

  • Compound Description: AMG 487 is a potent and selective orally bioavailable chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. It displays dose- and time-dependent pharmacokinetics in human subjects after multiple oral dosing. AMG 487 undergoes CYP3A-dependent metabolism, resulting in two primary metabolites: a pyridyl N-oxide (M1) and an O-deethylated AMG 487 (M2). []
  • Relevance: While structurally distinct from N~2~-(aminocarbonyl)-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}glycinamide, both compounds highlight the importance of understanding pharmacokinetic properties and metabolic pathways in drug development. The research on AMG 487 emphasizes the potential impact of metabolites on drug efficacy and clearance, a crucial consideration when evaluating related compounds to N~2~-(aminocarbonyl)-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}glycinamide. []

2. 2-[6-chloro-2-(4-iodophenyl)-imidazo[1,2-a]pyridin-3-yl]-N-ethyl-N-methyl-acetamide (CLINME) []

  • Compound Description: CLINME is a radioligand developed for imaging the peripheral benzodiazepine receptors using single photon emission tomography. It has been successfully labeled with carbon-11 for positron emission tomography (PET) imaging. []
  • Relevance: Both CLINME and N~2~-(aminocarbonyl)-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}glycinamide contain a substituted pyridine ring linked to an acetamide moiety. This structural similarity, particularly within the context of medicinal chemistry, highlights a potential area of exploration for developing compounds with related biological activities. []

3. Imatinib []

  • Compound Description: Imatinib is a therapeutic agent widely used to treat leukemia, functioning as a specific inhibitor of tyrosine kinases. The freebase form of Imatinib exhibits an extended conformation and participates in intermolecular hydrogen bonding. []
  • Relevance: Both Imatinib and N~2~-(aminocarbonyl)-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}glycinamide possess an amide group (–CONH–) and a substituted phenyl ring, signifying common structural motifs. Understanding the conformational preferences and intermolecular interactions of Imatinib, as highlighted in the research, can provide insights into the potential behavior of the target compound. []

4. (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide (TL-77) []

  • Compound Description: TL-77 is a novel (E)-styrylsulfonyl methylpyridine exhibiting improved oral bioavailability compared to its analog ON01910.Na, a phase III anticancer agent. TL-77 displays potent growth inhibitory activity in vitro, causing G2/M cell cycle arrest and apoptosis in cancer cells. []
  • Relevance: TL-77 shares a core structure with N~2~-(aminocarbonyl)-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}glycinamide, both containing a pyridine ring substituted with a methanesulfonamide group. Although their overall structures differ, the shared core and the improved bioavailability of TL-77 could provide valuable insights for optimizing the pharmacokinetic properties of compounds related to N~2~-(aminocarbonyl)-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}glycinamide. []

5. 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438) [, ]

  • Compound Description: TAK-438 is a novel and potent potassium-competitive acid blocker (P-CAB) for treating acid-related diseases. It inhibits the gastric H+,K+-ATPase in a K+-competitive manner and demonstrates a slower dissociation rate compared to other P-CABs. [, ]
  • Relevance: The core structure of TAK-438, featuring a pyridine ring directly linked to a sulfonyl group, shows similarities to the 2-fluorophenoxy pyridine moiety in N~2~-(aminocarbonyl)-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}glycinamide. While the overall structures and biological targets differ, understanding the specific interactions of the pyridine-sulfonyl motif in TAK-438 with its target could inform the design and development of compounds related to N~2~-(aminocarbonyl)-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}glycinamide, particularly if targeting similar biological pathways. [, ]

6. 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604) []

  • Compound Description: K-604 is a potent and aqueous-soluble inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1) with high selectivity over ACAT-2. It exhibits significantly improved aqueous solubility and oral absorption compared to its predecessor due to the incorporation of a piperazine unit. []
  • Relevance: Although structurally distinct from N~2~-(aminocarbonyl)-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}glycinamide, K-604's development highlights the impact of structural modifications on crucial pharmacokinetic properties like solubility and absorption. The successful enhancement of these properties in K-604 through strategic molecular design provides valuable lessons for optimizing related compounds, including N~2~-(aminocarbonyl)-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}glycinamide, to improve their drug-likeness and therapeutic potential. []

7. 1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide []

  • Compound Description: This compound is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. It demonstrates a favorable pharmacokinetic profile and increases cerebrospinal fluid glycine concentrations in rats. []
  • Relevance: This compound shares a notable structural resemblance to N~2~-(aminocarbonyl)-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}glycinamide, particularly the presence of a substituted pyridine ring connected to a methylene linker. This structural similarity, coupled with its potent GlyT1 inhibitory activity, suggests that N~2~-(aminocarbonyl)-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}glycinamide may also exhibit activity at GlyT1 or related targets, making it a valuable avenue for further investigation. []

Properties

Product Name

N~2~-(aminocarbonyl)-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}glycinamide

IUPAC Name

2-(carbamoylamino)-N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]acetamide

Molecular Formula

C15H15FN4O3

Molecular Weight

318.30 g/mol

InChI

InChI=1S/C15H15FN4O3/c16-11-5-1-2-6-12(11)23-14-10(4-3-7-18-14)8-19-13(21)9-20-15(17)22/h1-7H,8-9H2,(H,19,21)(H3,17,20,22)

InChI Key

WLDCWCFNSTXKLJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)OC2=C(C=CC=N2)CNC(=O)CNC(=O)N)F

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=CC=N2)CNC(=O)CNC(=O)N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.